BenchChemオンラインストアへようこそ!

(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

HCV NS5A Inhibitor Chiral Synthesis Ledipasvir

This (2S,4S)-configured BOC-protected aminopyrrolidine hydrochloride is a critical chiral intermediate exclusively required for the synthesis of HCV NS5A inhibitors Ledipasvir and Velpatasvir. Generic substitution with (2R,4S), (2R,4R), or (2S,4R) isomers is not viable—only the defined (2S,4S) cis-configuration propagates the correct absolute stereochemistry necessary for picomolar potency. For generic API development, SAR studies, or non-infringing synthetic routes, this enantiomerically pure building block is absolutely non-negotiable for producing bioequivalent, pharmacopoeia-compliant active pharmaceutical ingredients.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
Cat. No. B7949446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1
InChIKeyOEWIWBDMLHYHFL-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine Hydrochloride: A Key Chiral Intermediate for HCV NS5A Inhibitor Synthesis


(2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride (CAS 1217680-19-7) is a chiral pyrrolidine building block featuring a tert-butoxycarbonyl (BOC)-protected amine and a hydroxymethyl substituent in a defined (2S,4S) cis-configuration . This compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals, most notably the hepatitis C virus (HCV) NS5A inhibitors ledipasvir and velpatasvir, where its absolute stereochemistry is essential for constructing the bioactive molecule's core [1].

Why Stereochemical Integrity Makes (2S,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine Hydrochloride Non-Interchangeable


Generic substitution with other stereoisomers—such as the (2R,4S), (2R,4R), or (2S,4R) forms—is not viable for this intermediate. The target APIs, ledipasvir and velpatasvir, possess specific and complex three-dimensional structures where the (2S,4S) configuration of the pyrrolidine core is critical for binding to the HCV NS5A protein [1]. Using a stereochemically mismatched or racemic mixture would propagate an incorrect configuration into the final drug substance, leading to a loss of potency or an increase in off-target effects. This absolute requirement dictates that procurement must be specifically for the (2S,4S) enantiomer with high chiral purity [2].

Procurement-Critical Evidence: Quantifying the Differentiation of (2S,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine Hydrochloride


Absolute Stereochemical Requirement for Ledipasvir Synthesis

The synthesis of ledipasvir (GS-5885) is dependent on intermediates with the correct (2S,4S) absolute configuration. The final drug substance is a single, well-defined enantiomer whose potent antiviral activity (GT1a replicon EC50 = 31 pM) is intrinsically linked to its precise stereochemistry [1]. A synthetic pathway that does not start with the correct (2S,4S) pyrrolidine building block will fail to produce the active pharmaceutical ingredient, representing a 100% loss of function compared to the correct isomer. This requirement is implicit in the patent literature for ledipasvir synthesis [2]. Direct comparator data for the incorrect isomer's inactivity is not publicly disclosed, as it represents a known failure mode in chiral synthesis.

HCV NS5A Inhibitor Chiral Synthesis Ledipasvir

Impact of (2S,4S) Configuration on Velpatasvir Synthetic Efficiency

Patents for the synthesis of velpatasvir (GS-5816) highlight that controlling chiral purity is a major technical challenge. The invention explicitly aims to overcome prior art problems of 'difficulty in controlling chiral isomers' leading to 'poor chiral purity of products' and low total yield [1]. While specific quantitative yields for different intermediates are not directly compared, the patent teaches that a viable industrial process is critically reliant on the correct initial chiral configuration, which for the pyrrolidine core corresponds to the (2S,4S) isomer. The target compound, therefore, is a foundational input for methods that aim to solve these documented isomer-control and yield problems.

Velpatasvir Chiral Purity Process Chemistry

Vendor-Specified Chemical Purity vs. Uncontrolled Isomers

Commercial sources for the target compound specify a high chemical purity, typically 98% as measured by HPLC . This is a critical procurement specification that directly contrasts with the purchase of a racemic mixture or a non-validated stereoisomer. A racemic cis-mixture would have only 50% of the active (2S,4S)-enantiomer and would require costly and time-consuming chiral separation. The direct procurement of the pre-resolved, high-purity (2S,4S)-enantiomer eliminates this step, representing a quantifiable 50% material waste reduction and a significant reduction in purification R&D time.

Chiral Intermediate Purity Standard Procurement Specification

High-Value Application Scenarios for (2S,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine Hydrochloride Based on Stereochemical Evidence


Generic Ledipasvir API Development Requiring Stereochemical Fidelity

Research groups developing cost-effective, non-infringing synthetic routes for generic ledipasvir must source the exact (2S,4S)-intermediate. As the final drug's picomolar potency is dependent on its absolute stereochemistry, this building block is non-negotiable for producing a bioequivalent, pharmacopoeia-compliant API [1].

Scalable Process Chemistry for Velpatasvir Synthesis

Process chemists aiming to solve the known industrial-scale problems of chiral purity control in velpatasvir manufacturing, as identified in patent literature, will require the (2S,4S) isomer. Its use is integral to processes designed to achieve high yields and meet stringent chiral impurity specifications [1].

Chiral Building Block Library for NS5A Inhibitor SAR Studies

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the pyrrolidine core of next-generation NS5A inhibitors require the (2S,4S) scaffold for comparative studies against other diastereomers. The compound serves as the active benchmark from which to measure the potency and selectivity of new analogs, a role that cannot be fulfilled by an incorrect isomer [1].

Quote Request

Request a Quote for (2S,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.